molecular formula C19H15BrN4O B3869621 5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B3869621
M. Wt: 395.3 g/mol
InChI Key: CPEQTWIKJJQGJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, it is believed to act through multiple pathways, including the inhibition of enzymes involved in the growth of cancer cells, the reduction of oxidative stress and inflammation, and the modulation of signaling pathways involved in cell survival and death.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. In cancer cells, this compound has been reported to induce apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. Inflammation is another area where this compound has shown potential, as it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments. It has shown promising results in various scientific research applications, including cancer treatment, inflammation, and neurodegenerative diseases. However, this compound also has some limitations, such as its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for the research on 5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to optimize the synthesis method to improve the yield of the product. Another direction is to investigate the mechanism of action of this compound in more detail to understand its effects on various signaling pathways. Additionally, further research is needed to explore the potential of this compound in other scientific research applications, such as cardiovascular diseases and metabolic disorders.

Scientific Research Applications

5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has shown promising results in various scientific research applications. In cancer treatment, this compound has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation is another area where this compound has shown potential, as it has been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, this compound has been reported to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

5-(4-bromophenyl)-6-ethyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrN4O/c1-2-17-22-18-16(12-21-24(18)15-6-4-3-5-7-15)19(25)23(17)14-10-8-13(20)9-11-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEQTWIKJJQGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C=NN2C3=CC=CC=C3)C(=O)N1C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 3
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 4
Reactant of Route 4
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 5
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 6
Reactant of Route 6
5-(4-bromophenyl)-6-ethyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

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